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Compound of Interest

Compound Name: ASP-4058

Cat. No.: B1667635

For Research & Drug Development Professionals

Abstract

ASP-4058 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1
and 5, positioning it as a compound of significant interest for therapeutic applications,
particularly in autoimmune diseases. This document provides a comprehensive technical
overview of the laboratory-scale synthesis and purification of ASP-4058, based on established
chemical principles and patent literature. It includes detailed experimental protocols, tabulated
data for key intermediates, and a visual representation of the synthetic workflow.

Introduction to ASP-4058

ASP-4058, also known by its IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-
trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a next-generation
S1P receptor modulator.[1] Its high selectivity for S1P1 and S1P5 receptors suggests potential
for a favorable safety profile compared to less selective S1P modulators.[1] This guide outlines
a plausible synthetic route, enabling researchers to produce this compound for further
investigation.

Table 1: Physicochemical Properties of ASP-4058
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Property Value Reference
CAS Number 952565-91-2 (free base) [1]
Molecular Formula C19H12FsN4O2 [1]
Molecular Weight 454.32 g/mol [1]

5-(5-(3-(Trifluoromethyl)-4-
2S)-1,1,1-trifluoropropan-2-
IUPAC Name (29) P p_ [1]
yl)oxy)phenyl)-1,2,4-oxadiazol-

3-yI)-1H-benzimidazole

Synthetic Pathway Overview

The synthesis of ASP-4058 can be conceptualized as a multi-step process involving the
construction of two key heterocyclic cores: a 1,2,4-oxadiazole and a benzimidazole. The overall
workflow involves the initial preparation of a substituted benzonitrile intermediate, its
conversion to an amidoxime, subsequent cyclization to form the oxadiazole ring, and a final
condensation reaction to yield the benzimidazole moiety.
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Starting Materials:
4-Fluoro-3-(trifluoromethyl)benzonitrile & [3,4-Diaminobenzoic acid]
(S)-1,1,1-Trifluoropropan-2-ol

Nucleophilic Aromatic
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Caption: A simplified workflow for the synthesis of ASP-4058.
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Detailed Experimental Protocols
Step 1: Synthesis of 4-(((S)-1,1,1-trifluoropropan-2-
yl)oxy)-3-(trifluoromethyl)benzonitrile (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction to couple the fluorinated
alcohol with the benzonitrile core.

Methodology:

e To a solution of (S)-1,1,1-trifluoropropan-2-ol (1.2 equivalents) in a suitable aprotic polar
solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride
(NaH, 1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or
Argon).

 Stir the resulting mixture at room temperature for 30 minutes to form the corresponding
alkoxide.

e Add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) to the reaction mixture.

o Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction to room temperature and quench carefully by adding
saturated aqueous ammonium chloride (NH4Cl) solution.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate (NazS0Oa).

o Concentrate the solvent under reduced pressure to yield the crude product, which can be
used in the next step without further purification or purified by silica gel chromatography if
necessary.

Step 2: Synthesis of N'-Hydroxy-4-(((S)-1,1,1-
trifluoropropan-2-yl)oxy)-3-
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(trifluoromethyl)benzimidamide (Intermediate 2)

The nitrile group of Intermediate 1 is converted to an N-hydroxy-benzimidamide, a key
precursor for the oxadiazole ring.

Methodology:

Dissolve Intermediate 1 (1.0 equivalent) in a suitable protic solvent like ethanol.

e Add an aqueous solution of hydroxylamine (e.g., 50 wt. % in H20, 2.0-3.0 equivalents) and a
base such as potassium carbonate (K2COs, 2.0 equivalents).

e Heat the mixture to reflux (approximately 80 °C) and stir for several hours, monitoring by TLC
until the starting material is consumed.

e Cool the mixture to room temperature and remove the ethanol under reduced pressure.
o Add water to the residue and extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous Naz=SOa4, and concentrate in vacuo to
obtain Intermediate 2, which is often carried forward without extensive purification.

Step 3: Synthesis of ASP-4058

This final step involves the formation of the benzimidazole and 1,2,4-oxadiazole rings in a one-
pot or sequential manner. The protocol below describes a plausible one-pot condensation and
cyclization.

Methodology:

o Combine Intermediate 2 (1.0 equivalent) and 3,4-diaminobenzoic acid (1.0 equivalent) in a
high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

o Heat the mixture to a high temperature (typically 140-160 °C) under an inert atmosphere.
This facilitates both the condensation to form the benzimidazole ring and the
dehydration/cyclization to form the oxadiazole ring.

¢ Monitor the reaction by TLC or LC-MS.
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o After completion, cool the reaction mixture carefully and pour it onto crushed ice with
vigorous stirring.

» Neutralize the mixture with a strong base (e.g., concentrated NaOH or NH4OH solution) to
precipitate the crude product.

« Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

Purification Protocol

The crude ASP-4058 obtained from the synthesis requires purification to remove unreacted
starting materials, intermediates, and side products. A two-step process involving column
chromatography followed by recrystallization is generally effective.
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Caption: General purification workflow for ASP-4058.
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Methodology:
1. Silica Gel Column Chromatography:
» Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended.
Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity
(e.g., to 1:1 Hexane:EtOAC) to elute the product.

e Procedure:
o Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

o Adsorb the crude product onto a small amount of silica gel and load it onto the top of the
column.

o Elute the column with the mobile phase gradient.
o Collect fractions and monitor them by TLC to identify those containing the pure product.
o Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization:

e Solvent System: A binary solvent system such as ethanol/water or acetonitrile can be
effective.

e Procedure:

o

Dissolve the solid obtained from chromatography in a minimum amount of the hot solvent
(e.g., ethanal).

If the solution is colored, a small amount of activated charcoal can be added and the

o

solution hot-filtered.

o

Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy.
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o Allow the solution to cool slowly to room temperature, and then cool further in an ice bath
to maximize crystal formation.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

in a vacuum oven.

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of
ASP-4058.

Table 2: Summary of Compounds in ASP-4058 Synthesis

Molecular
Compound Structure MW ( g/mol ) Role
Formula
4-(((S)-1,1.1-
trifluoropropan-2- _
] Ether-linked
Intermediate 1 yl)oxy)-3- C11HeFsNO 282.16 o
) benzonitrile core
(trifluoromethyl)b
enzonitrile
N'-Hydroxy-4-
((¢)-11.1-
) trifluoropropan-2- Oxadiazole
Intermediate 2 C11HoFsN20:2 315.19
yl)oxy)-3- precursor
(trifluoromethyl)b

enzimidamide

5-(5-(3-
(Trifluoromethyl)-
4-(((25)-1,1.1-
trifluoropropan-2- .
ASP-4058 C19H12FsN402 454,32 Final Product
yl)oxy)phenyl)-1,
2,4-oxadiazol-3-
yl)-1H-

benzimidazole
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Note: Structures are representational. Yields and purity are dependent on specific reaction
conditions and purification efficiency.

Conclusion

The synthesis and purification of ASP-4058 are achievable through a convergent synthetic
strategy involving standard organic chemistry transformations. The protocols outlined in this
guide provide a robust framework for researchers to produce high-purity ASP-4058 for
preclinical studies and further drug development activities. Careful control of reaction
conditions and rigorous purification are paramount to achieving the desired product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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